2-(4-甲磺酰基-2-硝基苯基)磺酰基乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

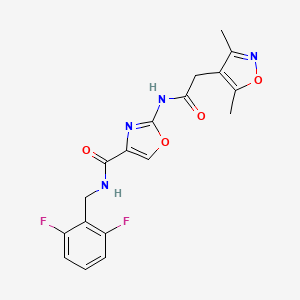

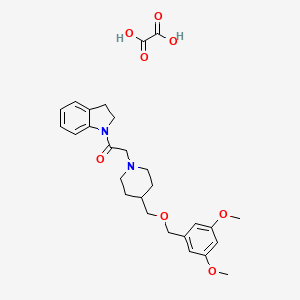

Ethyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfonylacetate, commonly known as EMSN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EMSN is a yellow crystalline powder that is soluble in organic solvents such as chloroform, methanol, and acetone.

科学研究应用

肽合成中的羧基保护

人们已经探索了在肽合成中使用磺酰基进行羧基保护,在合成过程中的选择性去除和稳定性方面具有特定的优势。功能与 2-(4-甲磺酰基-2-硝基苯基)磺酰基乙酸乙酯结构相似的 2-(对硝基苯硫基)乙基基团在肽组装中显示出效用,展示了磺酰基衍生物在合成复杂生物分子中的多功能性 (Amaral,1969).

碱不稳定的保护基团

将 2-(甲磺酰基)乙基基团用作磷酸单酯的碱不稳定的保护基团,突出了磺酰基基团在化学合成过程中保护敏感官能团的稳定性和有效性。这项研究强调了磺酰基基团在创建稳定的磷酸化试剂及其随后在碱性条件下的有效去除中的战略性用途 (Beld 等人,1984).

药物代谢研究

在药物开发领域,化合物的代谢谱分析至关重要。磺酰基部分作为复杂的联芳基-双磺酰胺结构的一部分,在药物代谢中发挥作用。一项研究证明了微生物生物催化的应用,以产生联芳基-双磺酰胺化合物的哺乳动物代谢物,展示了磺酰基基团在药物代谢研究和代谢物生成以供进一步研究中的重要性 (Zmijewski 等人,2006).

有机合成中的砜和亚砜

与 2-(4-甲磺酰基-2-硝基苯基)磺酰基乙酸乙酯密切相关的砜和亚砜在有机合成中得到应用,包括氧化反应和新型化合物的制备。例如,开发一种用于 Swern 氧化的新型亚砜突出了磺酰基和相关基团在促进温和而有效的氧化过程中的潜力,从醇中生成醛或酮 (Ye 等人,2016).

作用机制

Target of Action

Similar compounds have been used in the synthesis of pharmaceuticals and agrochemicals , suggesting that its targets could be varied depending on the specific application.

Mode of Action

It is postulated to function as a nucleophile, forming a covalent bond with an electrophile . This facilitates the creation of novel products in various chemical reactions .

Pharmacokinetics

Its high polarity enhances solubility in polar solvents , which could potentially influence its bioavailability.

Action Environment

Ethyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfonylacetate exhibits exceptional stability in highly acidic environments . It also displays high base lability and resists hydrogenation without interfering with catalyst activity . These properties suggest that its action, efficacy, and stability could be influenced by environmental factors such as pH and the presence of other chemical agents.

属性

IUPAC Name |

ethyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfonylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO8S2/c1-3-20-11(13)7-22(18,19)10-5-4-8(21(2,16)17)6-9(10)12(14)15/h4-6H,3,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZJOKDGHINEFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2880612.png)

![N-(3-chloro-4-fluorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2880614.png)

![Methyl 3-ethoxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate](/img/structure/B2880615.png)

![4-benzyl-1-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2880617.png)

![2-[(4-chlorophenyl)amino]-4H-chromene-3-carboxamide](/img/structure/B2880620.png)